An In-depth Technical Guide to the Commercial Landscape of 2,5-Dimethyl-D-phenylalanine for Research and Development
An In-depth Technical Guide to the Commercial Landscape of 2,5-Dimethyl-D-phenylalanine for Research and Development
This guide provides a comprehensive technical overview of 2,5-Dimethyl-D-phenylalanine, a non-canonical amino acid of increasing interest to researchers, medicinal chemists, and drug development professionals. It delves into the current commercial availability, synthesis strategies, and potential applications, offering a scientifically grounded perspective for its procurement and utilization in advanced research.
Introduction to 2,5-Dimethyl-D-phenylalanine: A Molecule of Interest
2,5-Dimethyl-D-phenylalanine is a derivative of the essential amino acid phenylalanine, distinguished by the presence of two methyl groups on the phenyl ring at the 2 and 5 positions and the D-chiral configuration of its alpha-carbon. These structural modifications impart unique properties that are highly sought after in modern drug discovery and peptide design.
The introduction of methyl groups onto the aromatic ring provides steric bulk, which can enforce specific conformations upon peptides and other molecules into which it is incorporated. This conformational constraint is a powerful tool for medicinal chemists seeking to enhance the binding affinity, selectivity, and metabolic stability of drug candidates. The D-configuration, in contrast to the naturally occurring L-amino acids, offers inherent resistance to enzymatic degradation by proteases, a critical attribute for prolonging the in-vivo half-life of peptide-based therapeutics.
Key Chemical Properties:
| Property | Value |
| IUPAC Name | (2R)-2-amino-3-(2,5-dimethylphenyl)propanoic acid |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| CAS Number | 1241680-59-0 |
Commercial Availability and Procurement
The commercial availability of 2,5-Dimethyl-D-phenylalanine is characteristic of a specialized, non-canonical amino acid. While not as ubiquitously stocked as its parent compound, D-phenylalanine, it is available from a select number of chemical suppliers who often cater to the research and development market. The procurement of this compound typically falls into two categories: direct purchase from a catalog or custom synthesis.
2.1 Verified Suppliers
Our investigation has identified the following suppliers listing 2,5-Dimethyl-D-phenylalanine or its L-isoform, indicating a degree of commercial availability. Researchers are advised to contact these suppliers directly for up-to-date information on stock, purity, and lead times.
| Supplier | Isomer | CAS Number | Notes |
| King-Pharm | D-isoform | 1241680-59-0 | Listed as "In Stock, Ready To Ship" as of early 2026, suggesting ready availability for research quantities. |
| BOC Sciences | L-isoform | 117391-55-6 | Listed with a purity of 95%, indicating availability for research purposes. |
2.2 The Custom Synthesis Paradigm
For larger quantities or specific purity requirements not met by catalog suppliers, custom synthesis is a viable and often necessary route. The decision to pursue custom synthesis is often driven by the need for multi-gram to kilogram scales for later-stage preclinical or clinical development.
The workflow for procuring a custom synthesis product involves several key stages, from initial inquiry to final product delivery. This process necessitates close collaboration between the research team and the contract research organization (CRO) or custom synthesis provider.
Synthesis Methodologies: Crafting Chirality
The enantioselective synthesis of substituted D-phenylalanine derivatives is a well-explored area of organic chemistry. While a specific, peer-reviewed protocol for 2,5-Dimethyl-D-phenylalanine is not readily found in the literature, a robust synthesis can be designed based on established methods for analogous compounds. Asymmetric hydrogenation of a dehydroamino acid precursor is a powerful and scalable approach.[1]
3.1 Representative Asymmetric Hydrogenation Synthesis Route
The following protocol is a representative, generalized procedure adapted from methodologies for similar substituted D-phenylalanines and should be optimized for the specific substrate.
Step 1: Synthesis of the Dehydroamino Acid Precursor
The synthesis begins with the Erlenmeyer-Plöchl reaction to form an azlactone from 2,5-dimethylbenzaldehyde and N-acetylglycine. This is followed by hydrolysis to yield the N-acetyl dehydroamino acid.
Step 2: Asymmetric Hydrogenation
The key chiral-inducing step involves the asymmetric hydrogenation of the dehydroamino acid precursor using a chiral rhodium catalyst, such as one bearing a DuPhos ligand. This step establishes the D-configuration at the alpha-carbon with high enantiomeric excess.
Step 3: Deprotection
The final step involves the removal of the N-acetyl protecting group, typically via acidic or basic hydrolysis, to yield the final product, 2,5-Dimethyl-D-phenylalanine.
4.2 Potential in Medicinal Chemistry
Beyond peptides, the 2,5-dimethylphenyl moiety is a structural motif found in various small molecule drug candidates. The incorporation of a D-amino acid functionality provides a chiral handle for building more complex molecules with defined stereochemistry, which is crucial for specificity in drug action.
Quality Control and Characterization
Ensuring the purity and identity of 2,5-Dimethyl-D-phenylalanine is paramount for its use in research, particularly in biological assays or as a building block in further synthesis. A suite of analytical techniques should be employed for its characterization.
5.1 Recommended Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of organic impurities.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
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Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (e.e.) of the D-isoform.
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Elemental Analysis: To confirm the elemental composition (C, H, N).
5.2 Protocol for Purity Assessment by Chiral HPLC
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Column Selection: Choose a chiral stationary phase suitable for the separation of amino acid enantiomers (e.g., a crown ether-based or cyclodextrin-based column).
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Mobile Phase Preparation: Prepare an appropriate mobile phase, often an acidic aqueous solution with an organic modifier like methanol or acetonitrile. The exact composition will need to be optimized for the selected column.
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Sample Preparation: Accurately weigh and dissolve a sample of 2,5-Dimethyl-D-phenylalanine in the mobile phase or a compatible solvent.
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Analysis: Inject the sample onto the HPLC system.
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Data Interpretation: The D- and L-enantiomers should elute at different retention times. The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two enantiomers.
Conclusion and Future Outlook
2,5-Dimethyl-D-phenylalanine represents a valuable, albeit specialized, building block for drug discovery and peptide science. While its commercial availability is limited to a few suppliers, indicating that custom synthesis may be required for larger scale or high-purity needs, established synthetic methodologies for related compounds provide a clear path for its preparation. The true potential of this non-canonical amino acid lies in its ability to impart conformational rigidity and metabolic stability to bioactive molecules. As the demand for more potent, selective, and durable peptide and small molecule therapeutics continues to grow, the strategic use of precisely engineered building blocks like 2,5-Dimethyl-D-phenylalanine is expected to become increasingly important. Future research will likely focus on its incorporation into novel therapeutic candidates and a more detailed exploration of its impact on their pharmacological profiles.
References
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Gáspár, A., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]
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Cui, Y., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Chemistry – A European Journal. Available at: [Link]
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Sasaki, Y., et al. (2001). 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. PubMed. Available at: [Link]
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Mack, D. J., et al. (2011). Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. Organic Process Research & Development. Available at: [Link]
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Sasaki, Y., et al. (2008). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. National Institutes of Health. Available at: [Link]
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Wei, B. M., et al. (2004). Preparation of D-Phenylalanine by Asymmetric Transformation. Chinese Chemical Letters. Available at: [Link]
